* For research use only. Not for human or veterinary use.
Description
What is 4-Fluoro-4-deoxy-D-galactopyranose?
4-Fluoro-4-deoxy-D-galactopyranose is a fluorinated carbohydrate analog of D-galactose with the molecular formula C6H11FO5
and a molecular weight of 182.15 g/mol. It is also known as 4-Deoxy-4-fluoro-D-galactose and Gal4F. The compound is a specialty chemical product often used in proteomics research.
Synthesis
A new strategy to synthesize fluorinated carbohydrates has been described, which could be used to access 4-Fluoro-4-deoxy-D-galactopyranose.
Biological Description and Research Applications
4-Deoxy-4-fluoro-D-galactose is a valuable tool for investigating carbohydrate metabolism, cell signaling, and glycosylation processes in scientific research contexts, offering insights into fundamental biological mechanisms.
изучения Carbohydrate Metabolism: 4-Fluoro-4-deoxy-D-galactopyranose acts as a substrate analog for enzymes that use D-galactose, competitively inhibiting these enzymes. This can alter glycosylation patterns and affect cellular processes like cell adhesion, signaling, and immune response.
Cell Signaling Pathways: This compound helps study the roles of sugar analogs in cell signaling pathways.
Glycosyltransferases and Glycosidases: It is used to probe the specificity and kinetics of glycosyltransferases and glycosidases, providing insights into carbohydrate biosynthesis and degradation pathways.
Spectroscopic Analysis: The fluorinated moiety makes it suitable for spectroscopic analysis techniques, aiding structural and functional studies of carbohydrate-binding proteins and enzymes.
Protein Labeling: Research indicates that 4-Deoxy-4-fluoro-GalNAz (4FGalNAz), a derivative, labels proteins in mammalian cells without disrupting endogenous glycosylation pathways, unlike 4FGalNAc.
OGT Substrate: UDP-4FGalNAz, another derivative, can act as a substrate for O-GlcNAc transferase (OGT), outperforming UDP-GalNAc in in vitro enzymatic experiments.
Safety and Handling
According to the Material Safety Data Sheet (MSDS):
Handling: Handle in a well-ventilated place, wearing suitable protective clothing. Avoid contact with skin and eyes. Avoid dust and aerosol formation. Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials.
Personal Protective Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US), fire/flame resistant and impervious clothing, and gloves that meet EU Directive 89/686/EEC and the standard EN 374.
Disposal: Dispose of the material by removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
First Aid Measures: Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices. Set up emergency exits and the risk-elimination area.
Key findings
Finding
Description
Acts as a substrate analog
Competitively inhibits enzymes involved in D-galactose metabolism
Affects glycosylation
Alters glycosylation patterns, influencing cell adhesion, signaling, and immune response
Useful in cell signaling studies
Helps investigate the roles of sugar analogs in cell signaling pathways
Probes enzyme kinetics
Aids in studying the specificity and kinetics of glycosyltransferases and glycosidases
Suitable for spectroscopic analysis
The fluorine atom allows for effective structural and functional studies
Does not inhibit O-GlcNAc or GAG modifications
Unlike some related compounds, 4FGalNAz does not inhibit these modifications